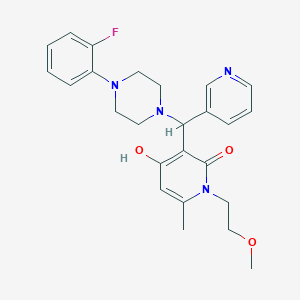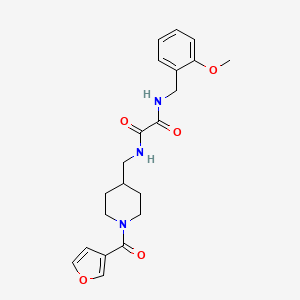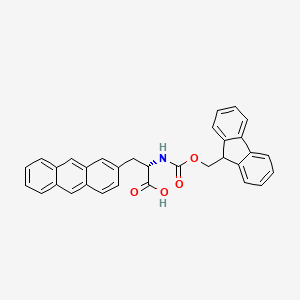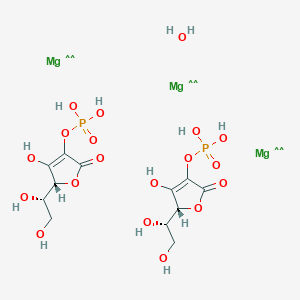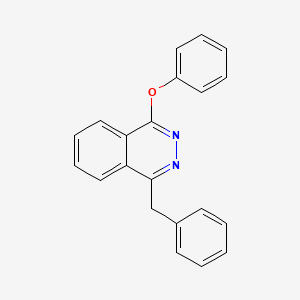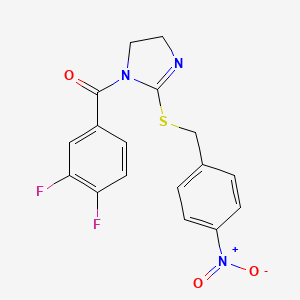
1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid (NTA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NTA is a pyrazole derivative that contains a naphthalene and trifluoromethyl group, making it a unique and complex compound.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to inhibit the phosphorylation of Akt and ERK1/2, which are involved in cell survival and proliferation. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to inhibit the activation of NF-κB, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to have potent biological activity at low concentrations. However, one limitation of 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. One area of research is to further elucidate its mechanism of action, which may lead to the development of more potent and selective compounds. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid could be studied for its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Finally, the development of 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid analogs with improved pharmacological properties could lead to the development of new therapeutic agents.
Synthesemethoden
1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid can be synthesized using a variety of methods. One method involves the reaction of 1-bromo-2-naphthol with trifluoroacetic acid to form 1-(naphthalen-1-ylmethyl)-2-(trifluoromethyl)benzene. This intermediate is then reacted with hydrazine hydrate and acetic acid to form 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. Another method involves the reaction of 1-(naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole with chloroacetic acid to form 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Additionally, 1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)14-13(15(22)23)9-21(20-14)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGUUPHCHAKIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C(=N3)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2763474.png)

